The compound 8-(2,4-dichlorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is a complex organic molecule notable for its unique structure and potential applications in scientific research. This compound is classified under the category of tricyclic compounds and features a heptazatricyclo structure, indicating its intricate connectivity and potential for diverse chemical reactivity.
This compound can be sourced from chemical suppliers specializing in research-grade materials. BenchChem provides detailed information about the compound's specifications, including its molecular formula and weight, which is with a molecular weight of .
The compound belongs to the class of heterocyclic compounds due to the presence of nitrogen atoms in its structure. It is also categorized as an aromatic compound because it contains multiple conjugated double bonds that contribute to its stability and reactivity.
The synthesis of 8-(2,4-dichlorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one typically involves multi-step organic synthesis techniques that may include:
Technical details regarding specific reagents and conditions used in these steps can vary based on the desired yield and purity of the final product.
The molecular structure of this compound is characterized by a complex arrangement of carbon, nitrogen, and oxygen atoms. The structural representation can be expressed using various notations:
InChI=1S/C18H13N7O2/c26-12-8-4-7-11(9-12)16-13-14(10-5-2-1-3-6-10)20-21-17(27)15(13)19-18-22-23-24-25(16)18/h1-9,16,23-24,26HThis notation provides insight into the connectivity and stereochemistry of the molecule.
The compound's key data includes:
| Property | Value |
|---|---|
| Molecular Formula | C18H13N7O2 |
| Molecular Weight | 359.3 g/mol |
| IUPAC Name | 8-(2,4-dichlorophenyl)-10-phenyl... |
| SMILES | C1=CC=C(C=C1)... |
The chemical behavior of 8-(2,4-dichlorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one is influenced by its functional groups and conjugated double bonds. Potential reactions include:
Technical details regarding reaction conditions such as temperature and solvent choice are critical for optimizing yields.
The mechanism of action for this compound may involve interactions at a molecular level with biological targets or other chemical species. For instance:
Data regarding specific pathways or interactions would require empirical studies to elucidate these mechanisms further.
The physical properties of this compound are essential for understanding its behavior in various environments:
| Property | Value |
|---|---|
| Appearance | Typically crystalline |
| Solubility | Varies based on solvent |
| Melting Point | Not specified |
Chemical properties include reactivity patterns and stability under various conditions:
The potential applications of 8-(2,4-dichlorophenyl)-10-phenyl-2,4,5,6,7,11,12-heptazatricyclo[7.4.0.03,7]trideca-1(9),3,5,10-tetraen-13-one are broad-ranging in scientific research:
CAS No.: 152405-02-2
CAS No.:
CAS No.: 479407-07-3
CAS No.: